molecular formula C17H18F3N3O2 B1401878 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide CAS No. 1311279-34-1

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide

Cat. No. B1401878
CAS RN: 1311279-34-1
M. Wt: 353.34 g/mol
InChI Key: RKHHOKYBSGABNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule. It is related to other compounds with similar structures, such as “4- [4- (6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine” and "6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione" .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given its long and detailed IUPAC name. It appears to contain a pyridin-2-yl group, a trifluoromethyl group, and a dimethylamino group .


Physical And Chemical Properties Analysis

This compound is likely to have unique physical and chemical properties due to its complex structure. For example, related compounds have been described as white to off-white powders or crystals . Another related compound has a predicted boiling point of 595.9±60.0 °C and a predicted density of 1.314±0.06 g/cm3 .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in this compound is significant in pharmaceuticals, enhancing the biological activity and metabolic stability of drugs . Its presence in various FDA-approved drugs over the past 20 years highlights its importance in medicinal chemistry. This compound could be explored for its potential as a pharmacophore, contributing to the development of new therapeutic agents.

properties

IUPAC Name

2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-10(16(21)24)25-13-6-4-5-11(7-13)14-8-12(17(18,19)20)9-15(22-14)23(2)3/h4-10H,1-3H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHHOKYBSGABNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide
Reactant of Route 2
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2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide
Reactant of Route 3
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide
Reactant of Route 4
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide
Reactant of Route 5
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide
Reactant of Route 6
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide

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